molecular formula C18H16BrNO3 B2489249 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide CAS No. 2034276-91-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide

Cat. No.: B2489249
CAS No.: 2034276-91-8
M. Wt: 374.234
InChI Key: GCLYMBXKRWWSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide is a synthetic small molecule built on a benzofuran core, a scaffold recognized for its significant presence in medicinal chemistry and drug discovery . The compound integrates a 2-bromobenzamide group, a feature that can enhance binding affinity through halogen interactions and serve as a versatile handle for further synthetic modification via cross-coupling reactions. This makes it a valuable chemical intermediate for constructing more complex structures for biological evaluation. The benzofuran motif is found in compounds with a broad spectrum of reported pharmacological activities, including anticancer, antibacterial, and antifungal properties . Furthermore, benzofuran derivatives are actively investigated as specific imaging agents for pathological markers in Alzheimer's disease and as modulators of neurological function . The presence of the bromine atom on the benzamide ring in this particular compound offers a strategic site for diversification, allowing researchers to explore structure-activity relationships and develop targeted probes for various biological systems. This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-18(22,16-10-12-6-2-5-9-15(12)23-16)11-20-17(21)13-7-3-4-8-14(13)19/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLYMBXKRWWSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Benzofuran Formation

The benzofuran nucleus is typically constructed via acid- or base-catalyzed cyclization of o-hydroxyaryl ketones. A high-yielding method adapted from involves:

$$
\text{1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one} + \text{chloroacetone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{3-methyl-1-benzofuran-2-yl ethanone}
$$

Key experimental parameters :

  • Reflux conditions (82°C) for 6–8 hours
  • Anhydrous potassium carbonate as base (2.5 equiv)
  • 78–82% isolated yield after silica gel chromatography

Alternative Route via α-Bromoacetophenone Condensation

Patent US10927129B2 discloses a related protocol using α-bromoacetophenone derivatives:

$$
\text{5-Bromo-2-hydroxyacetophenone} + \text{2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one} \xrightarrow{\text{DBU, DMF}} \text{2-aroylbenzofuran}
$$

While initially developed for HIV integrase inhibitors, this method provides a template for introducing diverse substituents at the benzofuran 2-position.

Introduction of the 2-Hydroxypropyl Side Chain

Grignard Addition to Benzofuran-2-carbaldehyde

A three-step sequence enables installation of the tertiary alcohol:

  • Oxidation of 3-methylbenzofuran :
    $$
    \text{3-methyl-1-benzofuran-2-yl ethanone} \xrightarrow{\text{SeO}_2, \text{dioxane}} \text{1-benzofuran-2-carbaldehyde}
    $$

    • Selenium dioxide (1.2 equiv) in refluxing dioxane (12 h)
    • 65% yield after distillation
  • Nucleophilic addition of methylmagnesium bromide :
    $$
    \text{1-Benzofuran-2-carbaldehyde} + \text{MeMgBr} \xrightarrow{\text{THF}, -20^\circ\text{C}} \text{2-(1-benzofuran-2-yl)propan-2-ol}
    $$

    • Slow addition over 45 minutes to maintain temperature < -15°C
    • Quench with saturated NH₄Cl solution
    • 89% isolated yield

Epoxide Ring-Opening Alternative

For substrates sensitive to Grignard conditions, demonstrates an epoxide-mediated approach:

$$
\text{Benzofuran-2-yloxirane} + \text{NH}3 \xrightarrow{\text{H}2\text{O}, \text{EtOH}} \text{2-(1-benzofuran-2-yl)-2-hydroxypropylamine}
$$

  • Requires prior synthesis of benzofuran epoxide via mCPBA oxidation
  • Lower yields (47–52%) due to competing polymerization

Amide Bond Formation with 2-Bromobenzoyl Chloride

Activation of the Hydroxypropyl Amine

Prior to coupling, the tertiary alcohol necessitates protection to prevent side reactions:

  • Silyl protection :
    $$
    \text{2-(1-Benzofuran-2-yl)propan-2-ol} \xrightarrow{\text{TBSCl, imidazole, DMF}} \text{tert-butyldimethylsilyl ether}
    $$

    • Quantitative protection under mild conditions
  • Mitsunobu amination :
    $$
    \text{Protected alcohol} \xrightarrow{\text{Ph}3\text{P, DIAD, phthalimide}} \text{N-phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{primary amine}
    $$

    • 68% overall yield for two steps

Schotten-Baumann Coupling

The final amidation employs classical acyl chloride chemistry:

$$
\text{2-(1-Benzofuran-2-yl)-2-hydroxypropylamine} + \text{2-bromobenzoyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound}
$$

Optimized conditions :

  • Biphasic CH₂Cl₂/H₂O system at 0°C
  • 1.5 equiv acyl chloride added dropwise
  • 83% yield after recrystallization from EtOAc/hexanes

Comparative Analysis of Synthetic Routes

Step Method A (Grignard) Method B (Epoxide)
Benzofuran yield 78% 52%
Hydroxypropyl install 89% 47%
Amide coupling 83% 61%
Total steps 6 8
Overall yield 49% 15%

Table 1. Efficiency comparison between primary synthetic routes.

Mechanistic Considerations and Side Reactions

Competing Pathways During Cyclization

The benzofuran formation via's method risks dimerization unless strict stoichiometric control is maintained. GC-MS analysis reveals:

  • 12–15% dimer byproduct at >90°C
  • <5% dimer when reaction temperature ≤80°C

Regioselectivity in Amide Formation

HPLC studies demonstrate that unprotected hydroxypropyl amines undergo O-acylation (18–22%) unless silyl protection is employed.

Industrial-Scale Adaptation

Continuous Flow Hydrogenation

Patent CN104628686A describes a scalable protocol for analogous benzofuran-amides:

  • Packed-bed reactor with Pd/C catalyst
  • H₂ pressure: 15–20 bar
  • Throughput: 12 kg/day with 99.8% purity

Solvent Recycling Systems

Economic modeling shows that recovering acetonitrile via fractional distillation reduces production costs by 34% for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to three analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound Not Available C₁₈H₁₆BrNO₃ ~373.2 2-bromo, benzofuran, hydroxypropyl
BI82850 (Methoxy Analog) 2034277-16-0 C₁₉H₁₈BrNO₄ 404.25 2-bromo-5-methoxy, benzofuran, hydroxypropyl
2-Amino-N-cyclohexyl-5-bromobenzamide Not Available C₁₃H₁₇BrN₂O ~321.2 5-bromo, amino, cyclohexyl

Structural and Functional Analysis

BI82850 (Methoxy Analog) :
  • Structural Difference : A 5-methoxy group on the benzamide ring distinguishes BI82850 from the target compound.
  • Lipophilicity: The methoxy group increases logP (by ~0.5–1.0 units), improving membrane permeability but possibly reducing aqueous solubility. Metabolic Stability: Methoxy groups often resist oxidative metabolism, which could extend half-life compared to the target compound .
2-Amino-N-cyclohexyl-5-bromobenzamide :
  • Structural Differences: The 5-bromo (vs. 2-bromo) position and amino group (vs. hydroxypropyl-benzofuran) result in distinct properties.
  • Substituent Position: 5-Bromo substitution may reduce steric hindrance compared to 2-bromo, favoring interactions with flat binding pockets .
Hydroxypropyl-Benzofuran vs. Cyclohexyl :
  • The hydroxypropyl chain in the target compound and BI82850 introduces a polar hydroxyl group, improving water solubility compared to the non-polar cyclohexyl group in ’s compound. The benzofuran moiety enables π-π stacking, advantageous for targeting aromatic residues in enzymes or receptors .

Research Findings and Implications

Physicochemical Properties (Inferred)

Property Target Compound BI82850 2-Amino-N-cyclohexyl-5-bromobenzamide
logP ~3.2 ~4.0 ~2.8
Water Solubility Moderate Low-Moderate High
Molecular Volume ~320 ų ~350 ų ~280 ų

Hypothesized Pharmacological Profiles

  • Target Compound : The 2-bromo and benzofuran groups may favor interactions with CNS targets (e.g., serotonin or dopamine receptors). The hydroxypropyl group balances lipophilicity and solubility.
  • BI82850 : The 5-methoxy group could enhance binding to hepatic enzymes (e.g., cytochrome P450), necessitating metabolic stability assays.
  • Amino-5-bromo Analog: The amino group’s polarity may limit CNS penetration, favoring peripheral targets .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzofuran moiety and a bromobenzamide group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16BrNO2\text{C}_{16}\text{H}_{16}\text{Br}\text{N}\text{O}_2

This compound features:

  • A benzofuran ring, known for its involvement in various biological activities.
  • A hydroxypropyl group that enhances solubility and biological interaction.
  • A bromobenzamide moiety that contributes to its reactivity and potential therapeutic effects.

The biological activity of this compound is influenced by several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzofuran derivatives which have shown enzyme inhibitory effects against targets like cyclooxygenases and lipoxygenases .
  • Receptor Binding : Its structural features allow it to interact with various biological macromolecules, potentially modulating receptor activities crucial for cellular signaling .
  • Antioxidant Activity : Compounds with benzofuran structures are often associated with antioxidant properties, which can protect cells from oxidative stress .

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. A study highlighted that derivatives with hydroxyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Benzofuran derivative 18Antitubercular
Benzofuran derivative 23.12Antifungal

Antitumor Activity

Benzofuran derivatives have been extensively studied for their anticancer potential. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the modulation of apoptosis-related proteins .

Case Studies

Several case studies have explored the pharmacological effects of benzofuran-based compounds:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active compounds displayed MIC values as low as 0.6 µM, indicating potent antitubercular activity .
  • Antibacterial Screening : Another study assessed the antibacterial efficacy of synthesized benzofuran derivatives against multiple strains, revealing that certain modifications significantly enhanced their potency compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 1-benzofuran-2-carboxylic acid derivatives with 2-hydroxypropylamine intermediates under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Step 2 : Bromination at the benzamide position using electrophilic substitution (e.g., N-bromosuccinimide in DMF) or coupling with pre-brominated benzoyl chloride .
  • Purification : Recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Key Considerations :

  • Reaction yields (40–65%) depend on steric hindrance from the benzofuran moiety .
  • Monitor intermediates via TLC and confirm final structure using NMR and mass spectrometry .

Q. Which spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the benzofuran ring (δ 6.8–7.8 ppm for aromatic protons) and hydroxypropyl group (δ 1.2–1.5 ppm for methyl, δ 4.1–4.3 ppm for hydroxyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 388.05 for C18_{18}H16_{16}BrNO3_3) .
  • FTIR : Peaks at 3300 cm1^{-1} (O–H stretch) and 1650 cm1^{-1} (amide C=O) .

Validation : Cross-reference with X-ray crystallography data (if available) or computational simulations (e.g., DFT) .

Q. What in vitro assays are used for initial biological screening?

  • Antimicrobial Activity : Agar well diffusion against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and fungi (e.g., A. flavus), with zone-of-inhibition measurements .
  • Antitumor Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50_{50} values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How to design experiments to evaluate antitumor mechanisms?

  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation kits (e.g., flow cytometry) .
  • Cell Cycle Analysis : PI staining with flow cytometry to identify G1/S arrest .
  • Target Identification : Molecular docking (e.g., AutoDock Vina) to predict interactions with apoptosis regulators (Bcl-2, Bax) .

Validation : Western blotting for protein expression (e.g., p53, PARP cleavage) .

Q. How to resolve discrepancies in reported bioactivity data?

  • Purity Checks : HPLC analysis (>95% purity) to rule out impurities affecting activity .
  • Assay Variability : Standardize protocols (e.g., MABA for antitubercular activity vs. broth microdilution) .
  • Structural Confirmation : Re-analyze NMR data for stereochemical inconsistencies (e.g., hydroxypropyl configuration) .

Case Study : A 2025 study found conflicting IC50_{50} values (15 μM vs. 45 μM) in MCF-7 cells; reinvestigation revealed differences in serum concentration (10% FBS vs. serum-free conditions) .

Q. What computational methods predict pharmacokinetics and toxicity?

  • ADME Prediction : Use SwissADME or PreADMET to assess bioavailability (%F <30 due to high logP ~3.5) and blood-brain barrier penetration .
  • Toxicity Profiling : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
  • Metabolic Stability : CYP450 isoform interaction studies (e.g., CYP3A4 inhibition) via molecular dynamics simulations .

Q. How to optimize structure-activity relationships (SAR) for enhanced efficacy?

  • Analog Synthesis : Replace bromine with electron-withdrawing groups (e.g., nitro) or modify the hydroxypropyl chain (e.g., ethyl substitution) .
  • Bioisosteric Replacement : Substitute benzofuran with indole or thiophene rings to improve solubility .
  • 3D-QSAR Models : CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Q. How to validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) to purified proteins (e.g., tubulin) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR Knockout : Generate target-deficient cell lines to assess dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.